N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide
Description
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide is a complex organic compound that features a pyrimidine ring substituted with chlorine atoms and a phenyl group, as well as a benzamide moiety substituted with nitro groups
Properties
IUPAC Name |
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N5O5/c18-14-13(15(19)22-16(21-14)9-4-2-1-3-5-9)20-17(25)10-6-11(23(26)27)8-12(7-10)24(28)29/h1-8H,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKKRKVYEHJTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4,6-dichloro-2-phenylpyrimidine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro groups on the benzamide moiety can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various substituents replacing the chlorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially with additional functional groups.
Scientific Research Applications
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups and the pyrimidine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide
- N-(4,6-dichloro-2-methylpyrimidin-5-yl)-3,5-dinitrobenzamide
- N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3-nitrobenzamide
Uniqueness
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
